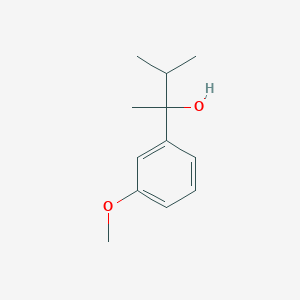

2-(3-Methoxyphenyl)-3-methyl-butan-2-ol

Description

2-(3-Methoxyphenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a 3-methoxyphenyl substituent attached to a branched butanol backbone. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol. The compound combines a hydrophobic aromatic moiety (3-methoxyphenyl) with a polar hydroxyl group, influencing its physicochemical properties, such as solubility and boiling point.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)12(3,13)10-6-5-7-11(8-10)14-4/h5-9,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEVSRNFZIGFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901221814 | |

| Record name | 3-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32122-05-7 | |

| Record name | 3-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32122-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-α-methyl-α-(1-methylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

2-(3-Methoxyphenyl)-3-methyl-butan-2-ol finds applications in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It has potential as a precursor for pharmaceuticals targeting neurological disorders.

Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The methoxy group enhances its binding affinity, while the butan-2-ol moiety provides structural stability. The exact pathways involved depend on the specific application, but generally, it involves modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aromatic Alcohols

2-Methyl-3-phenylbutan-2-ol (CAS 3280-08-8)

- Structure : Lacks the methoxy group on the phenyl ring.

- Molecular Formula : C₁₁H₁₆O.

- Key Differences : The absence of the 3-methoxy substituent reduces polarity and hydrogen-bonding capacity compared to the target compound. This likely decreases water solubility and alters biological interactions .

2-(3-ISO-PROPOXYPHENYL)-3-METHYL-BUTAN-2-OL (CAS 1443355-42-7)

- Structure : Features an isopropoxy (-OCH(CH₃)₂) group instead of methoxy (-OCH₃).

- Molecular Formula : C₁₄H₂₂O₂.

Table 1: Comparison of Aromatic Alcohols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| 2-(3-Methoxyphenyl)-3-methyl-butan-2-ol | C₁₂H₁₈O₂ | 194.27 | 3-OCH₃ |

| 2-Methyl-3-phenylbutan-2-ol | C₁₁H₁₆O | 164.25 | Phenyl |

| 2-(3-ISO-PROPOXYPHENYL)-3-methyl-butan-2-ol | C₁₄H₂₂O₂ | 222.32 | 3-OCH(CH₃)₂ |

Functional Group Variants

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Structure: Cyclohexanone core with 3-methoxyphenyl and methylamino groups.

- Molecular Formula: C₁₄H₁₉NO₂.

- Key Differences : The ketone and amine functionalities enable distinct reactivity (e.g., Schiff base formation) and pharmacological activity (e.g., NMDA receptor antagonism) compared to the alcohol-based target compound .

Tramadol-Related Compounds (e.g., 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol)

- Structure: Cyclohexanol backbone with 3-methoxyphenyl and dimethylaminomethyl groups.

- Molecular Formula: C₁₆H₂₅NO₂.

- Key Differences: The tertiary amine and cyclohexanol structure enhance opioid receptor binding, a property absent in the target compound due to its simpler aliphatic alcohol structure .

Aliphatic Alcohols with Structural Similarities

3-Methyl-3-methoxybutanol (CAS 56539-66-3)

- Structure : Linear chain with methoxy and hydroxyl groups.

- Molecular Formula : C₆H₁₂O₂.

- Key Differences : Smaller size and lack of aromaticity result in lower boiling point (174°C) and higher water solubility compared to the target compound .

2-Methyl-3-buten-2-ol (CAS 115-18-4)

- Structure : Branched alkene-alcohol.

- Molecular Formula : C₅H₁₀O.

- Key Differences : The absence of an aromatic ring and presence of a double bond lead to significantly lower boiling point (98–99°C) and higher volatility .

Table 2: Physicochemical Properties of Aliphatic Alcohols

| Compound | Boiling Point (°C) | Molecular Weight (g/mol) | Aromatic Substituent? |

|---|---|---|---|

| 3-Methyl-3-methoxybutanol | 174 | 118.17 | No |

| 2-Methyl-3-buten-2-ol | 98–99 | 86.13 | No |

| Target Compound | ~200–220 (estimated) | 194.27 | Yes (3-methoxyphenyl) |

Research Findings and Implications

- Synthetic Utility : The tertiary alcohol group in the target compound could serve as a precursor for esters or ethers, leveraging its steric hindrance for selective reactions.

- Contradictions and Gaps: Direct pharmacological or toxicological data for 2-(3-Methoxyphenyl)-3-methyl-butan-2-ol are absent in the evidence.

Biological Activity

2-(3-Methoxyphenyl)-3-methyl-butan-2-ol, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-Methoxyphenyl)-3-methyl-butan-2-ol can be represented as follows:

This compound features a methoxy group on a phenyl ring and a tertiary alcohol, which contribute to its biological activity.

The biological activity of 2-(3-Methoxyphenyl)-3-methyl-butan-2-ol is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Modulation of Receptor Activity : The compound may bind to receptors, influencing signaling pathways that regulate physiological functions.

Biological Activity

Research indicates that 2-(3-Methoxyphenyl)-3-methyl-butan-2-ol possesses various biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Anticancer Potential : Preliminary studies have indicated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits TNF-α and IL-1β | |

| Anticancer | Cytotoxicity in MCF7 and A549 cell lines |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of 2-(3-Methoxyphenyl)-3-methyl-butan-2-ol, researchers tested its effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition:

- MCF7 Cell Line : IC50 = 15 µM

- A549 Cell Line : IC50 = 20 µM

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.